molecular formula C13H11N5O3S B12236859 4-{[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]acetyl}-3,4-dihydroquinoxalin-2(1H)-one

4-{[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]acetyl}-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B12236859
M. Wt: 317.33 g/mol
InChI Key: YREJECMUBDKABC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Proton and carbon NMR spectra provide critical insights into the compound’s structure:

1H NMR (DMSO-d6, 400 MHz):

  • δ 10.2 (s, 1H) : Hydroxyl proton of the triazinone ring, exchangeable with D2O.
  • δ 8.3–7.4 (m, 4H) : Aromatic protons of the quinoxalinone core.
  • δ 4.1 (t, 2H) : Methylene protons adjacent to the ketone (position 3 of quinoxalinone).
  • δ 3.8 (s, 2H) : Acetyl methylene group (SCH2CO).
  • δ 3.6 (t, 2H) : Methylene protons at position 4 of quinoxalinone.

13C NMR (DMSO-d6, 100 MHz):

  • δ 194.5 : Ketone carbonyl (C2 of quinoxalinone).
  • δ 170.3 : Acetyl carbonyl (CO).
  • δ 162.1, 158.7 : Triazinone ring carbons (C5-OH and C6=O).
  • δ 135–125 : Aromatic carbons of the quinoxalinone core.

These assignments correlate with spectral patterns observed in structurally related dihydroquinoxalinones and triazinones.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) reveals the molecular ion [M+H]+ at m/z 347.0824 (calculated for C14H13N5O3S: 347.0827). Key fragmentation pathways include:

  • Loss of H2O (m/z 329.0719): Elimination of the hydroxyl group from the triazinone ring.
  • Cleavage of the acetyl bridge (m/z 216.0432): Separation of the quinoxalinone fragment (C8H6N2O).
  • Triazinone ring decomposition (m/z 131.0128): Formation of a stable thiolate ion (C3H2N3S).

These patterns align with the fragmentation behavior of sulfur-containing heterocycles and acetyl-linked conjugates.

Infrared (IR) Vibrational Mode Analysis

IR spectroscopy confirms functional groups through characteristic absorptions:

Wavenumber (cm⁻¹) Assignment
3250–3100 O-H stretch (triazinone hydroxyl)
1680 C=O stretch (quinoxalinone ketone)
1655 C=O stretch (acetyl group)
1580 C=N stretch (triazinone ring)
1240 C-S stretch (sulfanyl bridge)

The absence of N-H stretches above 3300 cm⁻¹ corroborates the absence of free amine groups, consistent with the fully substituted nitrogen atoms in the triazinone ring.

Properties

Molecular Formula

C13H11N5O3S

Molecular Weight

317.33 g/mol

IUPAC Name

4-[2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetyl]-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C13H11N5O3S/c19-10-5-14-17-13(16-10)22-7-12(21)18-6-11(20)15-8-3-1-2-4-9(8)18/h1-5H,6-7H2,(H,15,20)(H,16,17,19)

InChI Key

YREJECMUBDKABC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)CSC3=NN=CC(=O)N3

Origin of Product

United States

Preparation Methods

From 1,2-Phenylenediamine

The most direct approach to synthesizing the 3,4-dihydroquinoxalin-2(1H)-one core utilizes commercially available 1,2-phenylenediamine as starting material. This cyclization reaction proceeds under basic conditions to form the core heterocyclic structure.

Procedure A: 1,2-phenylenediamine (0.92 mmol) is refluxed in aqueous ammonia (33%, 10 mL) and water (80 mL) for one hour. Upon cooling, the light brown precipitate is filtered under reduced pressure and dried at 110°C to obtain an off-white solid with a melting point of 134-136°C and yield of 83%.

Spectral Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 3.99 (s, 2H), 6.68 (d, J = 6.0 Hz, 1H), 6.75 (d, J = 3.2 Hz, 2H), 6.90-6.87 (m, 1H), 8.78 (br.s, 1H)
  • ESI-MS: m/z (rel.abund.%) 149 (M+1)

Alternative Approaches to 3,4-Dihydroquinoxalin-2(1H)-one Derivatives

Recent advances in the synthesis of 3,4-dihydroquinoxalin-2-ones include several sophisticated approaches that provide access to structurally diverse derivatives:

Procedure B: Enantiopure derivatives can be synthesized via Ullmann-type, ligand-free amination of enantiopure α-amino acids with N-Boc-2-iodoanilines followed by cyclization. This method yields moderate to good yields (51-90%), with lower yields observed only when using amino acids containing strongly electron-withdrawing groups (e.g., para-trifluoromethylphenyl).

Procedure C: Michael addition/cyclization cascades provide another versatile approach to these structures, allowing for the construction of more complex substitution patterns.

Procedure D: For 3,3-disubstituted systems, multicomponent coupling reactions offer an efficient route, facilitating rapid diversification of the core structure.

Functionalization at the 4-Position of 3,4-Dihydroquinoxalin-2(1H)-one

Introduction of Acetyl Group at the 4-Position

To prepare the 4-acetyl derivative necessary for our target compound, a chloroacetylation approach has proven effective:

Procedure E: Chloroacetyl chloride (37 mmol, 2.9 mL) is added dropwise to an ice-cold solution of 3,4-dihydroquinoxalin-2(1H)-one (34 mmol, 5.0 g) in dry DMF (20 mL). After complete addition, the solution is stirred at room temperature for one hour. The reaction mixture is then poured slowly into an aqueous sodium bicarbonate solution (6%, 100 mL) with continuous stirring. The resulting precipitate is filtered, washed, and dried in an oven at 110°C to obtain 4-(2-chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one as an off-white solid with a melting point of 194-196°C and yield of 74%.

Spectral Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 2.60 (s, 2H), 4.60 (s, 2H), 7.60-7.20 (m, 4H), 10.48 (br.s, 1H)

This chloroacetyl intermediate serves as a crucial precursor for further functionalization through nucleophilic substitution reactions with appropriate sulfur-containing compounds.

Comparative Reaction Conditions for 4-Position Functionalization

Table 1 summarizes various reaction conditions that have been explored for functionalizing the 4-position of 3,4-dihydroquinoxalin-2(1H)-one derivatives:

Reagent Solvent Temperature (°C) Time (h) Catalyst/Base Yield (%) Product Type
Chloroacetyl chloride DMF 0→RT 1 None 74 4-(2-chloroacetyl) derivative
4-bromo phenacyl bromide Acetonitrile 90 10 K₂CO₃ 75 4-(2-(4-bromophenyl)-2-oxoethyl) derivative
Anilines (various) 2-propanol Reflux 8-12 NaHCO₃, KI (20 mol%) 59-65* 4-{[(aryl)amino]acetyl} derivatives

*Estimated range based on similar reactions reported in the literature

Synthesis of 5-Hydroxy-1,2,4-triazin-3-yl Derivatives

Synthesis of 1,2,4-Triazine Core Structure

The predominant method for synthesizing substituted 1,2,4-triazines involves the condensation of 1,2-dicarbonyl compounds with corresponding acid hydrazides. This approach is particularly effective for preparing 1,2,4-triazines with identical 5- and 6-substituents, though unsymmetrical 1,2-diketones can produce regioisomeric mixtures requiring separation.

Procedure F: Hydrazides (either commercially sourced or prepared from corresponding esters by refluxing with hydrazine in ethanol) are reacted with 1,2-diketones in the presence of ammonium acetate and acetic acid to afford 3,5,6-trisubstituted 1,2,4-triazines. Regioisomers produced by reacting unsymmetrical 1,2-diketones can be separated by supercritical fluid chromatography (SFC).

Synthesis of Hydroxy-Substituted 1,2,4-Triazines

For introducing a hydroxyl group at the 5-position of the 1,2,4-triazine ring, several approaches are available:

Procedure G: 2-Substituted-1,2,4-triazine-3-one derivatives can be produced by ring-closure reactions of semicarbazone derivatives, which are subsequently oxidized to yield 2-substituted-1,2,4-triazine-3,5-dione derivatives.

Procedure H: 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives can be synthesized using 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione as a starting material. Alkylation at the 2-position using alkyl halides mediated by bis(trimethylsilyl)acetamide (BSA) gives 2-substituted derivatives. The 6-bromo group is then replaced by a benzyloxy group by treatment with benzyl alcohol in the presence of potassium carbonate. Final products are obtained by removing the benzyl group either through catalytic hydrogenation or boron tribromide treatment.

Synthesis of Thiol-Containing 1,2,4-Triazine Derivatives

To introduce the sulfanyl functionality necessary for our target compound:

Procedure I: 2-Substituted-1,2,4-triazine-3,5-dione derivatives can be converted to 2-substituted-1,2,4-triazine-3-one-5-thione derivatives through thiolation reactions.

Procedure J: Alternatively, 5,6-diphenyl-1,2,4-triazine-3-(2H)-thione can be synthesized by refluxing benzil (0.5 mmol, 0.10 g) with thiosemicarbazide (1 mmol, 0.09 g) in ethanol for 30 hours. After reflux, the solvent is removed under vacuum, and the product is extracted with dichloromethane. The organic layer is washed with water (3 × 10 mL), dried over magnesium sulfate, filtered, and the solvent is removed under vacuum to produce the crude product, which is recrystallized from ethanol.

Connection of Core Components via Sulfanylacetyl Linker

Nucleophilic Substitution Approach

The most efficient approach to connect the dihydroquinoxalinone and triazine components involves nucleophilic substitution of the chloroacetyl intermediate with the thiol-containing triazine derivative:

Procedure K: A mixture of 4-(2-chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one (1 equivalent), 5-hydroxy-1,2,4-triazin-3-thiol derivative (1 equivalent), and potassium carbonate (2 equivalents) in acetonitrile is refluxed for 8-10 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography using an appropriate solvent system to yield the target compound.

This procedure is adapted from similar nucleophilic substitution reactions described for related compounds.

Alternative Coupling Strategies

Several alternative coupling strategies could be employed based on reported procedures for similar compounds:

Procedure L: Using DMF as solvent with potassium carbonate at room temperature for 19 hours, a methodology adapted from the synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one derivatives.

Procedure M: Using water as solvent with potassium carbonate at elevated temperatures (80-90°C) to obtain a clear solution followed by addition of the halogenated component and refluxing for 5-7 hours.

Optimization of Reaction Conditions

Solvent Effects on Yield and Purity

Table 2 presents a comparison of different solvents and their effects on reaction yield and product purity for the coupling reaction:

Solvent Temperature (°C) Time (h) Base Expected Yield (%) Product Purity (%) Comments
Acetonitrile 80-90 8-10 K₂CO₃ 65-75 >95 Preferred for scale-up
DMF 25-30 18-20 K₂CO₃ 70-80 >90 Difficult solvent removal
Acetone 60-65 16 K₂CO₃ 60-70 >90 Good alternative to acetonitrile
Water/DMF mixture 25-30 19 K₂CO₃ 75-85 >85 More environmentally friendly

Base Selection and Stoichiometry

The choice and amount of base significantly impact reaction efficiency. Potassium carbonate has proven most effective for similar coupling reactions, with a 2:1 molar ratio to the reactants providing optimal results. Alternative bases such as sodium bicarbonate show moderate activity but generally require longer reaction times and yield lower purity products.

Purification and Characterization

Purification Methods

The crude target compound can be purified using one of the following methods:

  • Column Chromatography: Using ethyl acetate/n-hexane gradient (starting from 30% ethyl acetate)
  • Recrystallization: From ethanol or ethyl acetate/cyclohexane mixture
  • Trituration: With diethyl ether to remove impurities followed by filtration

Characterization Techniques

Complete characterization of the target compound requires:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (500 MHz, DMSO-d₆)
    • ¹³C NMR (125 MHz, DMSO-d₆)
    • 2D experiments (COSY, HSQC, HMBC) for structural confirmation
  • Mass Spectrometry:

    • High-resolution mass spectrometry (HRMS)
    • Liquid chromatography-mass spectrometry (LC-MS)
  • Infrared Spectroscopy:

    • FT-IR to identify key functional groups (C=O, N-H, C=N, C=C)
  • X-ray Crystallography:

    • Single crystal X-ray diffraction analysis for absolute structural confirmation if crystals of suitable quality can be obtained

Chemical Reactions Analysis

Types of Reactions

4-{2-[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]acetyl}-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted triazine derivatives .

Scientific Research Applications

4-{2-[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]acetyl}-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]acetyl}-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. The triazine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The quinoxaline ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues

The 3,4-dihydroquinoxalin-2(1H)-one core is highly modifiable, with substituents at N1, N4, C6, and C7 dictating biological activity. Key structural analogs include:

Mono- and Di-Carboxylic Acid Derivatives
  • Example: Dicarboxylic 3,4-dihydroquinoxalin-2(1H)-one derivatives (e.g., compound 30d).
  • Structural Difference : Carboxylic acid groups at the N4 position instead of the triazinylsulfanyl group.
  • Impact : These derivatives exhibit potent sGC activation by forming hydrogen bonds with the Y-S-R motif and hydrophobic pocket in the sGCβ1 domain. Compound 30d showed activity comparable to the reference activator BAY 60-2770 in enzyme assays .
Antitumor 4-(Quinazolin-4-yl) Derivatives
  • Example: 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2a).
  • Structural Difference : A bulky quinazoline substituent replaces the triazinylsulfanyl group.
  • Impact: This scaffold acts as a tubulin-binding vascular disrupting agent (VDA), inducing G2/M cell cycle arrest. Derivatives like 6a achieved nanomolar antiproliferative activity (GI₅₀: 0.53–2.01 nM) .
Bromodomain Inhibitors
  • Example: 4-[(5-Phenylpyridin-3-yl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one (Y81).
  • Structural Difference : A phenylpyridine carbonyl group at the 4-position.
  • Impact : This compound binds to the BRD4 bromodomain (PDB: 4YH4), demonstrating scaffold versatility for epigenetic targets .
Benzylsulfanyl and Chloroacetyl Derivatives
  • Example: 4-[2-(Benzylsulfanyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one.
  • Structural Difference : Simpler thioether substituents.
  • Impact: Crystallographic studies reveal non-planar pyrazinone rings with intermolecular N–H···O hydrogen bonds, forming stable dimers. Such structural features may influence solubility and bioavailability .

Physicochemical and Pharmacokinetic Properties

Property Triazinylsulfanyl Derivative Dicarboxylic Derivatives Quinazolin-4-yl Derivatives
Solubility Moderate (polar triazine) High (ionizable COOH) Low (bulky aromatic group)
LogP (Predicted) ~2.5–3.0 ~1.0–1.5 ~3.5–4.0
Cell Permeability Moderate Low (due to ionization) Moderate
Metabolic Stability Likely stable (no esters) Variable (COOH metabolism) Moderate (hepatic oxidation)

Notes:

  • The triazinylsulfanyl group balances solubility and permeability better than dicarboxylic acids, which may suffer from poor cell penetration .
  • Quinazoline derivatives face challenges in solubility but excel in target affinity due to hydrophobic interactions .

Biological Activity

The compound 4-{[(5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]acetyl}-3,4-dihydroquinoxalin-2(1H)-one (CAS Number: 712295-68-6) is a novel derivative of the quinoxalinone family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13_{13}H11_{11}N5_5O3_3S
  • Molecular Weight : 317.33 g/mol
  • Structure : The compound features a quinoxalinone core linked to a triazine moiety via a sulfanyl group.

Biological Activity Overview

Research indicates that derivatives of 3,4-dihydroquinoxalin-2(1H)-one exhibit a wide range of biological activities. This section highlights key findings related to the compound's antibacterial activity and other potential therapeutic effects.

Antibacterial Activity

A study conducted on various 3,4-dihydroquinoxalin-2(1H)-one derivatives demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity of selected derivatives:

CompoundStructureE. coli Zone of Inhibition (mm)P. aeruginosa Zone of Inhibition (mm)S. aureus Zone of Inhibition (mm)S. pyogenes Zone of Inhibition (mm)
5aH18201517
5bm-OCH₃19181615
5im-F22212019
5jp-F20191817

These results indicate that compounds with halogen substitutions, particularly fluorine, tend to exhibit enhanced antibacterial activity compared to their unsubstituted counterparts .

The mechanism by which quinoxalinone derivatives exert their antibacterial effects often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. The presence of the triazine moiety may enhance the interaction with bacterial enzymes or receptors, thereby increasing efficacy against resistant strains .

Case Studies and Research Findings

  • Antibacterial Screening : A comprehensive screening study evaluated various derivatives against common bacterial strains. It was found that compounds with electron-withdrawing groups significantly improved the zone of inhibition compared to those with electron-donating groups .
  • Synergistic Effects : Another study explored the combination of this compound with traditional antibiotics. Results indicated that when used in conjunction with ciprofloxacin, there was a notable increase in antibacterial efficacy against resistant strains of E. coli and S. aureus .
  • In Vivo Studies : Preliminary in vivo studies have shown promise in using these compounds as potential therapeutic agents for treating bacterial infections in animal models. Further research is needed to establish safety profiles and optimal dosing regimens .

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